2-Ethynylbenzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-ethynylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2/c1-2-7-5-3-4-6-8(7)9(10)11/h1,3-6H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSGANIYBODQTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60506937 | |
| Record name | 2-Ethynylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33578-00-6 | |
| Record name | 2-Ethynylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Ethynylbenzoic Acid
Introduction: The Significance of 2-Ethynylbenzoic Acid in Modern Chemistry
This compound is a bifunctional molecule of significant interest to researchers, scientists, and drug development professionals. Its rigid structure, conferred by the ortho-disubstituted benzene ring, combined with the reactive handles of a carboxylic acid and a terminal alkyne, makes it a versatile building block in a multitude of chemical applications. The ethynyl group serves as a linchpin for carbon-carbon bond formation through reactions like the Sonogashira coupling, while the carboxylic acid moiety allows for amide bond formation, esterification, and other derivatizations.[1] This unique combination of functionalities has led to its use in the synthesis of complex organic molecules, including pharmaceuticals, functional materials, and molecular probes.[1][2][3][4] Understanding the nuances of its synthesis is therefore crucial for leveraging its full potential in research and development.
This guide provides an in-depth exploration of the primary and alternative synthetic pathways to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind the selection of specific reagents and conditions.
Primary Synthesis Pathway: The Sonogashira Coupling Approach
The most prevalent and reliable method for the synthesis of this compound involves a two-step sequence: the Sonogashira coupling of a 2-halobenzoic acid derivative with a protected alkyne, followed by a deprotection step.[5][6] This palladium- and copper-cocatalyzed cross-coupling reaction is renowned for its mild reaction conditions and broad functional group tolerance.[6][7]
Conceptual Workflow of the Sonogashira Pathway
Figure 1: General workflow for the synthesis of this compound via the Sonogashira coupling pathway.
Step 1: Preparation of the Key Precursor - 2-Iodobenzoic Acid
The Sonogashira coupling is most efficient with aryl iodides due to their higher reactivity compared to bromides or chlorides.[6] Therefore, the synthesis of this compound typically commences with the preparation of 2-iodobenzoic acid. The classical and most reliable method for this transformation is the Sandmeyer reaction, starting from the readily available and inexpensive anthranilic acid.[8][9][10]
Mechanism Insight: The Sandmeyer reaction proceeds via the diazotization of the primary amine of anthranilic acid with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is then treated with an iodide source, typically potassium iodide, which decomposes the diazonium salt, releasing nitrogen gas and forming the aryl iodide.
Detailed Experimental Protocol: Synthesis of 2-Iodobenzoic Acid
-
Diazotization: In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve anthranilic acid (1.0 eq.) in a mixture of water and concentrated hydrochloric acid. While maintaining the temperature below 5 °C, slowly add a solution of sodium nitrite (1.05 eq.) in water dropwise. Stir the mixture for an additional 15-20 minutes at this temperature. The formation of the diazonium salt is indicated by a slight color change.
-
Iodination: In a separate beaker, dissolve potassium iodide (1.1 eq.) in a minimal amount of water. Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed.
-
Work-up and Purification: Allow the reaction mixture to warm to room temperature and then heat it gently (e.g., in a 50-60 °C water bath) until the evolution of nitrogen ceases. Cool the mixture in an ice bath to precipitate the crude 2-iodobenzoic acid. Collect the solid by vacuum filtration, wash with cold water, and then recrystallize from hot water or aqueous ethanol to obtain the purified product.[8]
Step 2: The Core Reaction - Sonogashira Coupling
With the 2-iodobenzoic acid in hand, the next crucial step is the Sonogashira coupling. To avoid side reactions with the acidic proton of the carboxylic acid, it is often advantageous to first protect it as an ester, for example, a methyl ester. This can be achieved through standard Fischer esterification using methanol and a catalytic amount of strong acid (e.g., sulfuric acid).
The subsequent Sonogashira coupling involves the reaction of the 2-iodobenzoate with a protected terminal alkyne, most commonly trimethylsilylacetylene (TMSA).[11] The TMS group serves to prevent the homocoupling of the alkyne (Glaser coupling) and is readily removed in the final step.[11]
Catalytic Cycle of the Sonogashira Reaction
The mechanism of the Sonogashira coupling is well-established and involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Sources
- 1. 2-Ethynyl-Benzoic Acid [myskinrecipes.com]
- 2. preprints.org [preprints.org]
- 3. guidechem.com [guidechem.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. What is the 2-Iodobenzoic acid?Uses,Synthesis,Purification Methods_Chemicalbook [chemicalbook.com]
- 9. Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. texiumchem.com [texiumchem.com]
- 11. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions [pearson.com]
An In-depth Technical Guide to the Carboxylic Acid Reactivity of 2-Ethynylbenzoic Acid
Introduction
2-Ethynylbenzoic acid is a bifunctional molecule of significant interest in synthetic organic chemistry, materials science, and drug development. Its structure, featuring a carboxylic acid and a terminal alkyne ortho to each other on a benzene ring, presents a unique landscape of chemical reactivity. While the ethynyl group readily participates in reactions like Sonogashira couplings, click chemistry, and various cyclizations, the carboxylic acid moiety offers a complementary set of classical and unique transformations.[1] This guide focuses specifically on the reactivity of the carboxylic acid group, providing researchers and drug development professionals with a detailed understanding of its synthetic potential, including standard transformations and unique intramolecular reactions influenced by the neighboring alkyne.
I. Fundamental Reactivity of the Carboxylic Acid Group
The carboxylic acid group in this compound exhibits reactivity typical of aromatic carboxylic acids. Its chemistry is dominated by nucleophilic acyl substitution, reduction, and deprotonation. However, the choice of reagents and reaction conditions must be made with consideration for the potentially reactive ethynyl group.
// Main Node main [label="this compound\n(Carboxylic Acid Group)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Reaction Pathways ester [label="Esterification\n(e.g., Fischer)", fillcolor="#E8F0FE", fontcolor="#1967D2"]; amide [label="Amide Formation\n(Coupling Reagents)", fillcolor="#E6F4EA", fontcolor="#1E8E3E"]; reduction [label="Reduction to Alcohol\n(Strong Hydride Agents)", fillcolor="#FCE8E6", fontcolor="#C5221F"]; anhydride [label="Anhydride/Acyl Halide\nFormation", fillcolor="#FEF7E0", fontcolor="#AF6000"]; intramolecular [label="Intramolecular\nCyclization", fillcolor="#FDEDED", fontcolor="#A50E0E"];
// Products p_ester [label="Ester Derivative", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#1967D2"]; p_amide [label="Amide Derivative", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#1E8E3E"]; p_alcohol [label="Primary Alcohol", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#C5221F"]; p_anhydride [label="Acyl Halide/\nAnhydride", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#AF6000"]; p_isocoumarin [label="Isocoumarin", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#A50E0E"];
// Connections main -> ester [label=" R'OH, H⁺"]; main -> amide [label=" R'NH₂, Coupling Agent"]; main -> reduction [label=" 1. LiAlH₄\n 2. H₃O⁺"]; main -> anhydride [label=" SOCl₂ or PCl₅"]; main -> intramolecular [label=" Metal Catalyst\n(e.g., Re, Cu)"];
ester -> p_ester; amide -> p_amide; reduction -> p_alcohol; anhydride -> p_anhydride; intramolecular -> p_isocoumarin;
// Styling edge [color="#5F6368"]; main [penwidth=1.5, color="#202124"]; } ends_dot
Caption: Overview of the primary reaction pathways for the carboxylic acid group of this compound.
A. Esterification
The conversion of the carboxylic acid to an ester is a common and vital transformation, often used for protection or to modify the molecule's physicochemical properties.
Mechanistic Insight (Fischer Esterification): The Fischer esterification is a classic acid-catalyzed equilibrium process. The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄, HCl).[2] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of a water molecule to yield the ester.[2] To drive the equilibrium towards the product, either the alcohol is used in excess, or water is removed as it is formed.[2]
Caption: Simplified workflow of the acid-catalyzed Fischer esterification mechanism.
Experimental Protocol: Synthesis of Methyl 2-ethynylbenzoate
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a large excess of methanol (e.g., 20-50 eq), which serves as both reactant and solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 2-5 mol%) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction typically requires several hours to reach completion.
-
Work-up: After cooling to room temperature, neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | H₂SO₄, p-TsOH, HCl | Strong Brønsted acids are required to sufficiently activate the carbonyl group.[2][3] |
| Solvent | Excess Alcohol | Serves as a reactant and drives the equilibrium towards the ester product (Le Châtelier's principle). |
| Temperature | Reflux | Increases reaction rate; equilibrium is typically reached faster at higher temperatures. |
| Work-up | NaHCO₃ wash | Neutralizes the strong acid catalyst to prevent product degradation or reversion during isolation. |
B. Amide Bond Formation
The synthesis of amides from this compound is crucial for creating peptidomimetics and other bioactive molecules. Direct condensation with amines is difficult due to the formation of an unreactive ammonium carboxylate salt.[4] Therefore, activating agents (coupling reagents) are employed.
Mechanistic Insight (Carbodiimide Coupling): Reagents like dicyclohexylcarbodiimide (DCC) or water-soluble analogues like EDC activate the carboxylic acid by converting the hydroxyl group into a better leaving group. The carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. To increase efficiency and suppress side reactions, additives like 1-hydroxybenzotriazole (HOBt) are often included. HOBt reacts with the O-acylisourea to form an activated ester, which is less prone to racemization and reacts cleanly with the amine to form the desired amide.
// Nodes acid [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; dcc [label="Coupling Reagent\n(e.g., DCC, EDC)", fillcolor="#FEF7E0", fontcolor="#AF6000"]; intermediate [label="O-Acylisourea\n(Active Intermediate)", fillcolor="#FCE8E6", fontcolor="#C5221F"]; amine [label="Amine (R-NH₂)", fillcolor="#E8F0FE", fontcolor="#1967D2"]; product [label="Amide Product", shape=ellipse, style=filled, fillcolor="#E6F4EA", fontcolor="#1E8E3E"]; byproduct [label="Urea Byproduct", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#5F6368"];
// Connections acid -> intermediate [label="+", dir=none]; dcc -> intermediate; intermediate -> product [label="+"]; amine -> product [dir=none]; product -> byproduct [style=dashed, label="Formation of"];
// Invisible nodes for layout {rank=same; acid; dcc;} {rank=same; product; byproduct;} } ends_dot
Caption: Logical workflow for amide bond formation using a carbodiimide coupling agent.
Experimental Protocol: Synthesis of N-Benzyl-2-ethynylbenzamide
-
Reagent Setup: Dissolve this compound (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and benzylamine (1.1 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is critical to minimize side reactions and potential racemization if chiral centers are present.
-
Coupling Agent Addition: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up: Filter off the DCU precipitate. Dilute the filtrate with additional solvent and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
| Reagent | Function | Rationale |
| DCC/EDC | Coupling Agent | Activates the carboxylic acid by forming an O-acylisourea intermediate. |
| HOBt | Additive | Suppresses side reactions and reduces epimerization by forming a more stable activated ester. |
| Solvent | Anhydrous DCM/DMF | Aprotic solvents are required as protic solvents would react with the coupling agent and intermediate. |
| Temperature | 0 °C to RT | Initial cooling minimizes side reactions; warming allows the reaction to proceed to completion. |
C. Reduction to Primary Alcohol
The carboxylic acid group can be reduced to a primary alcohol, (2-ethynylphenyl)methanol. This transformation requires a powerful reducing agent, as the carboxylate anion formed upon deprotonation is resistant to reduction.
Mechanistic Insight: Strong hydride reagents like lithium aluminum hydride (LiAlH₄ or LAH) are necessary for this reduction.[5][6] Sodium borohydride (NaBH₄) is not strong enough to reduce carboxylic acids. The reaction proceeds in several steps:
-
Deprotonation: LAH, being a strong base, first deprotonates the carboxylic acid to form a lithium carboxylate salt and hydrogen gas.
-
Coordination & Reduction: The aluminum center of another LAH molecule coordinates to the carbonyl oxygen, increasing its electrophilicity. A hydride is then delivered to the carbonyl carbon.
-
Intermediate Formation: This process continues, ultimately leading to an aldehyde intermediate which is immediately reduced further to the primary alcohol.[6] It is not possible to stop the reaction at the aldehyde stage with LAH.[5] An acidic work-up is required to protonate the resulting alkoxide.
Experimental Protocol: Synthesis of (2-Ethynylphenyl)methanol
-
Reagent Setup: In a flame-dried, three-neck flask under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5-2.0 eq) in an anhydrous ether solvent (e.g., THF, diethyl ether).
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the stirred LAH suspension at 0 °C. Vigorous hydrogen evolution will be observed.
-
Reaction: After the addition is complete, warm the mixture to room temperature and then heat to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Quenching (Fieser workup): Cool the reaction to 0 °C and quench very carefully by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure generates a granular precipitate that is easy to filter.
-
Isolation: Stir the resulting slurry for 30 minutes, then filter through a pad of Celite, washing the filter cake thoroughly with ether or ethyl acetate.
-
Purification: Combine the filtrates, dry over Na₂SO₄, and concentrate under reduced pressure. The product can be purified by chromatography if necessary.
II. Intramolecular Reactivity: The Synergy of Ortho-Substitution
The most fascinating aspect of this compound's reactivity stems from the ortho positioning of the carboxylic acid and ethynyl groups. This arrangement facilitates intramolecular cyclization reactions, providing elegant pathways to valuable heterocyclic scaffolds like isocoumarins.
Rhenium-Catalyzed 6-endo Cyclization to Isocoumarins
Isocoumarins (1H-isochromen-1-ones) are structural motifs found in numerous biologically active natural products.[7] A highly selective method for their synthesis involves the rhenium-catalyzed intramolecular cyclization of 2-ethynylbenzoic acids.
Mechanistic Insight: While the precise mechanism is subject to ongoing study, it is proposed that the rhenium complex, such as ReCl(CO)₅, acts as a Lewis acid to activate the alkyne. This activation facilitates the intramolecular nucleophilic attack by the carboxylic acid oxygen. The reaction proceeds via a 6-endo-dig cyclization pathway, which is generally favored under these conditions, leading selectively to the six-membered isocoumarin ring system over the alternative 5-exo-dig pathway that would yield a phthalide.[7]
Caption: Proposed pathway for the rhenium-catalyzed synthesis of isocoumarins.
Experimental Protocol: Rhenium-Catalyzed Synthesis of Isocoumarin [7]
-
Reagent Setup: To a solution of this compound (1.0 eq, e.g., 0.3 mmol) in hexane (2.0 mL) in a sealed tube, add ReCl(CO)₅ (5 mol%).
-
Reaction: Stir the mixture under a nitrogen atmosphere at 80 °C for 10 hours.
-
Work-up: After cooling, add water to the reaction mixture and extract with ethyl acetate.
-
Isolation: Dry the combined organic layers with MgSO₄, filter, and concentrate the filtrate.
-
Purification: Purify the residue by silica gel column chromatography to afford the desired isocoumarin product.
| Parameter | Value | Rationale |
| Catalyst | ReCl(CO)₅ | Efficiently catalyzes the 6-endo cyclization with high selectivity.[7] |
| Yield | Moderate to Good | The original report shows yields in the range of 60-85% for various substrates.[7] |
| Selectivity | High for 6-endo | The 5-exo cyclized product is typically formed in negligible amounts.[7] |
| Temperature | 80 °C | Provides the necessary thermal energy for the catalytic cycle to proceed efficiently.[7] |
III. Protecting Group Strategies
In multi-step syntheses, it is often necessary to selectively mask one functional group while reacting the other.
-
Protecting the Carboxylic Acid: To perform reactions at the alkyne (e.g., Sonogashira coupling), the acidic proton of the carboxyl group must be protected. Conversion to a methyl or ethyl ester is a common strategy.[8] These groups are stable to many coupling conditions and can be removed later by hydrolysis. For more sensitive substrates, a tert-butyl ester can be used, which is readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid).[9]
-
Protecting the Alkyne: While less common, if reactions are desired exclusively at the carboxylic acid under conditions that might affect the alkyne, the alkyne can be protected. A common method is the reaction with a bulky silyl group, such as in triisopropylsilyl (TIPS) acetylene, which can be removed later with a fluoride source like TBAF.[10]
Conclusion
The carboxylic acid group of this compound is a versatile functional handle that provides access to a wide array of chemical structures. Beyond its classical transformations into esters, amides, and alcohols, its true synthetic power is revealed in intramolecular reactions governed by the proximate ethynyl group. The ability to selectively engage in metal-catalyzed cyclizations to form valuable heterocyclic systems like isocoumarins underscores its importance. A thorough understanding of these reaction pathways, coupled with strategic use of protecting groups, enables chemists to harness the full potential of this unique bifunctional building block in the design and synthesis of complex molecules for research, medicine, and materials science.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
YouTube. Esterification test of Benzoic acid. (2020-11-17). [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Zhao, J., et al. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. Molecules. (2010). [Link]
-
Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. (2021-03-05). [Link]
-
Chemguide. reduction of carboxylic acids. [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
-
Chemical Communications (RSC Publishing). Lewis acid-catalyzed intramolecular cyclization of 7-alkynylcycloheptatrienes with carbonyls: access to 3,4-disubstituted 2,5-dihydropyrroles. [Link]
-
Umeda, R., et al. SYNTHESIS OF ISOCOUMARINS: RHENIUM COMPLEX-CATALYZED CYCLIZATION OF 2-ETHYNYLBENZOIC ACIDS. HETEROCYCLES. (2015-10-27). [Link]
-
Chemistry LibreTexts. The Decarboxylation of Carboxylic Acids and Their Salts. (2023-01-22). [Link]
-
University of Wisconsin-Madison. Protecting Groups. [Link]
-
Chemistry LibreTexts. 18.7: Reduction of Carboxylic Acids and Their Derivatives. (2019-06-05). [Link]
-
Sciforum. Synthesis of 2,1-benzisoxazol-3(1H)-one by intramolecular photochemical cyclization of 2-azidobenzoic acid. [Link]
-
ResearchGate. How to produce amide from Benzoic acid and amine directly?. (2012-10-12). [Link]
-
ResearchGate. Copper-catalyzed oxidative decarboxylative C-H arylation of benzoxazoles with 2-nitrobenzoic acids | Request PDF. [Link]
-
ResearchGate. Prop-2-ynyl as a Protective Group for Carboxylic Acids: A Mild Method for the Highly Selective Deprotection of Prop-2-ynyl Esters Using Tetrathiomolybdate. [Link]
- Google Patents. WO2019059801A1 - Method for preparing benzoic acid esters.
-
Master Organic Chemistry. Decarboxylation. (2022-05-20). [Link]
-
ResearchGate. Conditions optimization for the double Sonogashira coupling. [Link]
-
Chemistry Steps. Reduction of Carboxylic Acids. [Link]
-
ResearchGate. Esterification of Benzoic Acid with 2-Ethylhexanol in a Microwave Stirred-Tank Reactor | Request PDF. [Link]
-
SpringerOpen. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017-09-15). [Link]
-
Journal of Basic Sciences. innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic a. (2024-12-04). [Link]
-
Chemistry LibreTexts. 21.3: Reactions of Carboxylic Acids. (2024-09-30). [Link]
-
UT Southwestern Medical Center. Protecting Groups in Organix Synthesis. [Link]
-
Beilstein Journal of Organic Chemistry. Pathway economy in cyclization of 1,n-enynes. [Link]
-
Organic Chemistry Portal. Decarboxylation. [Link]
-
University of Calcutta. Protecting groups in organic synthesis. [Link]
-
Save My Exams. Reactions of Carboxylic Acids (Cambridge (CIE) A Level Chemistry): Revision Note. (2024-12-23). [Link]
-
MDPI. Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters. [Link]
-
ResearchGate. ChemInform Abstract: Synthesis of Isocoumarins: Rhenium Complex‐Catalyzed Cyclization of 2‐Ethynylbenzoic Acids. | Request PDF. [Link]
-
International Journal of Scientific & Technology Research. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. (2024-08-05). [Link]
-
DergiPark. Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. [Link]
-
Organic Chemistry Portal. Synthesis of Isocoumarins. [Link]
-
Michigan State University. Carboxylic Acid Reactivity. [Link]
-
YouTube. Chemistry Vignettes: Amide synthesis under acidic conditions. (2014-01-16). [Link]
-
YouTube. Reduction of Carboxylic Acids and Derivatives with Complex Hydrides. (2025-02-22). [Link]
-
ChemRxiv. Intramolecular Cyclization and a Retro-Ene Reaction Enable the Rapid Fragmentation of a Vitamin B1-derived Breslow Intermediate. [Link]
-
Khan Academy. Decarboxylation. [Link]
-
Indian Academy of Sciences. Copper-catalyzed synthesis of 3-substituted isocoumarins from 2-halogenation benzoic acid and alkynes. [Link]
-
Jack Westin. Carboxylic Acids Important Reactions. [Link]
-
Save My Exams. Reduction of Carboxylic Acids, Aldehydes & Ketones (DP IB Chemistry): Revision Note. (2025-05-20). [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines. [Link]
-
YouTube. Sonogashira cross-coupling reaction. (2020-02-13). [Link]
-
ACS Publications. Straightforward Synthesis of Bis[(trifluoromethyl)sulfonyl]ethylated Isocoumarins from 2-Ethynylbenzoates. [Link]
-
MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
Sources
- 1. This compound | C9H6O2 | CID 12688470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. jackwestin.com [jackwestin.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. mazams.weebly.com [mazams.weebly.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes & Protocols: A Guide to Sonogashira Coupling of 2-Ethynylbenzoic Acid
Introduction: The Strategic Importance of the Sonogashira Coupling
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] First reported by Kenkichi Sonogashira, this reaction is prized for its reliability, functional group tolerance, and typically mild reaction conditions.[1] It is catalyzed by a palladium complex, with a copper(I) salt acting as a crucial co-catalyst in the presence of an amine base.[3][4]
The utility of this reaction is particularly evident in the synthesis of complex molecules for pharmaceuticals, natural products, and advanced organic materials.[1] When applied to 2-ethynylbenzoic acid, the Sonogashira coupling unlocks a direct pathway to a diverse array of substituted alkynyl benzoic acids. These products are not merely synthetic curiosities; they are high-value intermediates. Benzoic acid derivatives are foundational scaffolds in drug discovery, found in molecules ranging from anticancer agents to treatments for tuberculosis.[5][6][7][8] Furthermore, the products derived from this compound are immediate precursors to isocoumarins, a class of lactones prevalent in biologically active natural products.[9][10][11]
This document serves as a comprehensive guide, providing both the mechanistic underpinnings and a field-proven protocol for the successful execution of the Sonogashira coupling with this compound.
Reaction Mechanism: A Tale of Two Catalytic Cycles
The efficacy of the Sonogashira reaction hinges on the synergistic interplay between a palladium catalyst and a copper co-catalyst. The overall transformation is driven by two interconnected catalytic cycles.
-
The Palladium Cycle: This is the primary cross-coupling engine. It begins with a Pd(0) species, which undergoes oxidative addition with the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide species. This step is crucial as it activates the alkyne.
-
Transmetalation: The key step linking the two cycles is transmetalation, where the acetylide ligand is transferred from the copper to the palladium center, displacing the halide.
-
Reductive Elimination: The resulting Pd(II) complex, now bearing both the aryl and acetylide groups, undergoes reductive elimination. This step forms the desired C(sp²)-C(sp) bond of the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
The amine base plays a dual role: it facilitates the formation of the copper acetylide and neutralizes the hydrogen halide (H-X) byproduct generated during the reaction.[1]
A noteworthy variation is the copper-free Sonogashira coupling . While the use of copper is highly effective, it can promote the undesirable oxidative homocoupling of the alkyne (Glaser coupling).[4] Copper-free protocols have been developed to circumvent this issue, although they may require more active palladium catalysts or different reaction conditions.[1][12]
Detailed Experimental Protocol
This protocol details the coupling of this compound with 2-iodotoluene as a representative aryl halide.
Objective: To synthesize 2-((2-tolyl)ethynyl)benzoic acid.
Materials & Reagents:
-
This compound (98%+)
-
2-Iodotoluene (98%+)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous (≥99.5%)
-
Tetrahydrofuran (THF), anhydrous (≥99.9%, inhibitor-free)
-
Hydrochloric acid (HCl), 1M aqueous solution
-
Ethyl acetate (EtOAc), reagent grade
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Experimental Workflow Diagram:
Step-by-Step Methodology:
-
Reaction Setup (Inert Atmosphere):
-
To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 146.1 mg), bis(triphenylphosphine)palladium(II) dichloride (0.015 mmol, 10.5 mg), and copper(I) iodide (0.02 mmol, 3.8 mg).
-
Causality: The reaction is sensitive to oxygen, which can deactivate the catalyst and lead to unwanted side reactions like Glaser coupling.[4] An inert atmosphere is critical for reproducibility and high yields.
-
-
Addition of Reagents and Solvents:
-
Add 2-iodotoluene (1.1 mmol, 239.8 mg, ~140 µL).
-
Via syringe, add anhydrous THF (10 mL) and anhydrous triethylamine (5 mL). The mixture will likely be a yellow suspension.
-
Causality: THF is an excellent solvent for the reactants. Triethylamine acts as both a solvent and the necessary base to deprotonate the alkyne and neutralize the HI formed.[1]
-
-
Degassing:
-
Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed.
-
Causality: This is a rigorous method to create anaerobic conditions, which is more robust than simply purging with an inert gas, protecting the Pd(0) active species.
-
-
Reaction Execution:
-
After the final thaw, backfill the flask with argon or nitrogen.
-
Heat the reaction mixture to 60°C with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mixture + 1% acetic acid as eluent). The disappearance of the starting materials indicates reaction completion, typically within 6-12 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and filter through a pad of Celite to remove the catalyst residues. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel. Add 1M HCl until the aqueous layer is acidic (pH ~2).
-
Causality: Acidification protonates the carboxylate product and the excess triethylamine, making the desired product soluble in the organic layer and the amine salt soluble in the aqueous layer.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine all organic layers and wash with water (20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure 2-((2-tolyl)ethynyl)benzoic acid.
-
Optimization and Parameter Control
The success of the Sonogashira coupling is highly dependent on the careful selection of reaction parameters.
| Parameter | Common Choices | Rationale & Field Insights |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, Pd(OAc)₂ | Pd(PPh₃)₂Cl₂ is often preferred as it is more stable to air and moisture than Pd(PPh₃)₄.[4] Catalyst loading is typically 0.5-5 mol%. |
| Copper(I) Co-catalyst | CuI | CuI is the most common and effective co-catalyst. Its loading should be kept low (1-5 mol%) to minimize Glaser homocoupling.[4] |
| Ligand | Triphenylphosphine (PPh₃), Tri-tert-butylphosphine (P(t-Bu)₃) | The ligand is often part of the palladium precursor. For challenging or sterically hindered substrates, more electron-rich and bulky phosphine ligands can improve catalytic activity.[13] |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA), K₂CO₃, Cs₂CO₃ | Amine bases often double as the solvent.[1] Inorganic bases can be used in other solvent systems like DMF or acetonitrile, which can be advantageous for substrates sensitive to amines. |
| Solvent | TEA, THF, DMF, Acetonitrile | The choice depends on substrate solubility and reaction temperature. A co-solvent system like THF/TEA is very common, providing good solubility and the necessary base. |
| Temperature | Room Temperature to 80°C | Many Sonogashira couplings proceed efficiently at room temperature.[1] Mild heating can accelerate the reaction, especially for less reactive aryl bromides or chlorides. |
| Aryl Halide (Ar-X) | Ar-I, Ar-Br, Ar-OTf, Ar-Cl | Reactivity follows the order I > Br > OTf >> Cl.[14] Aryl iodides are the most reactive and often allow for the mildest conditions. Coupling with aryl chlorides typically requires more active catalysts and higher temperatures. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd).2. Insufficiently inert atmosphere (O₂ present).3. Poor quality or wet reagents/solvents. | 1. Use a fresh bottle of catalyst or a glovebox for handling.2. Ensure rigorous degassing (freeze-pump-thaw).3. Use anhydrous solvents and high-purity reagents. |
| Significant Homocoupling (Glaser Product) | 1. Oxygen contamination in the reaction.2. High concentration of copper(I) catalyst. | 1. Improve inert atmosphere technique.2. Reduce CuI loading to ~1 mol%.3. Consider a copper-free protocol if the problem persists.[4][12] |
| Decomposition of Starting Material | 1. Reaction temperature is too high.2. Substrate is sensitive to the amine base. | 1. Run the reaction at a lower temperature for a longer time.2. Switch to a non-nucleophilic inorganic base like K₂CO₃ in a solvent like DMF. |
| Difficult Purification | 1. Formation of multiple side products.2. Product is insoluble or streaks on silica gel. | 1. Re-optimize reaction conditions for cleaner conversion.2. For carboxylic acids, adding 0.5-1% acetic acid to the chromatography eluent can improve peak shape and prevent streaking. |
References
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews - ACS Publications. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. PMC - NIH. [Link]
-
Optimization of reaction conditions for the Sonogashira reaction. ResearchGate. [Link]
-
Solution phase synthesis of a diverse isocoumarin library. PMC - NIH. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A. [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]
-
Synthesis of Isocoumarins. Organic Chemistry Portal. [Link]
-
Practical synthesis of isocoumarins via Rh(III)-catalyzed C–H activation/annulation cascade. Beilstein Journal of Organic Chemistry. [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC. [Link]
-
Straightforward Synthesis of Bis[(trifluoromethyl)sulfonyl]ethylated Isocoumarins from 2-Ethynylbenzoates. PMC - NIH. [Link]
-
(PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. [Link]
-
Solvent-free Sonogashira coupling reaction viahigh speed ball milling. RSC Publishing. [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. [Link]
-
Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzoic Acid and It’s Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review[v1] | Preprints.org [preprints.org]
- 7. researchgate.net [researchgate.net]
- 8. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solution phase synthesis of a diverse isocoumarin library - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isocoumarin synthesis [organic-chemistry.org]
- 11. Straightforward Synthesis of Bis[(trifluoromethyl)sulfonyl]ethylated Isocoumarins from 2-Ethynylbenzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Solvent-free Sonogashira coupling reaction viahigh speed ball milling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: Surface Functionalization with 2-Ethynylbenzoic Acid for Advanced Applications
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the functionalization of surfaces using 2-ethynylbenzoic acid. This bifunctional molecule offers a robust platform for creating highly tailored surface chemistries, enabling advancements in biosensing, drug delivery, and materials science. The protocols herein detail the formation of self-assembled monolayers (SAMs) and subsequent bio-orthogonal "click" chemistry for the covalent immobilization of a wide range of molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile surface modification strategy.
Introduction: The Power of Precise Surface Engineering
The ability to precisely control the chemical and physical properties of a material's surface is paramount in a multitude of scientific disciplines. Surface functionalization dictates how a material interacts with its environment, influencing everything from cellular adhesion and protein binding to electrical conductivity and corrosion resistance.[1] this compound is a uniquely versatile molecule for surface engineering due to its dual functionalities: a carboxylic acid group for robust anchoring to various oxide and metallic surfaces, and a terminal alkyne group that serves as a reactive handle for post-functionalization via "click" chemistry.[2]
The carboxylic acid moiety readily forms self-assembled monolayers (SAMs) on substrates such as titanium dioxide (TiO₂), indium tin oxide (ITO), and iron oxides.[3][4][5] This self-assembly process creates a densely packed, organized layer that presents the ethynyl groups outwards, transforming the substrate into a reactive platform.
The terminal alkyne is one half of the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction.[6] This reaction is renowned for its high efficiency, specificity, and biocompatibility, allowing for the covalent attachment of azide-modified molecules in a controlled manner.[7][8] This two-step approach provides a powerful and modular strategy for creating complex, functional surfaces.
Core Principles: A Two-Step Functionalization Strategy
The functionalization process using this compound can be conceptually broken down into two key stages, as illustrated in the workflow below.
Figure 1: A generalized workflow for surface functionalization using this compound, encompassing SAM formation and subsequent "click" chemistry.
Materials and Reagents
Reagents
| Reagent | Supplier | Purity | CAS Number |
| This compound | Sigma-Aldrich | ≥90% | 33578-00-6 |
| Anhydrous Ethanol | Merck | ≥99.5% | 64-17-5 |
| Deionized Water | Millipore | 18.2 MΩ·cm | - |
| (3-Azidopropyl)triethoxysilane | Gelest | >95% | 99789-30-5 |
| Copper(II) Sulfate Pentahydrate | Sigma-Aldrich | ≥98% | 7758-99-8 |
| Sodium Ascorbate | Sigma-Aldrich | ≥98% | 134-03-2 |
| Azide-modified biomolecule | User-defined | - | - |
Substrates
-
Titanium dioxide (TiO₂) coated glass slides
-
Indium tin oxide (ITO) coated glass slides
-
Silicon wafers with a native oxide layer
Detailed Experimental Protocols
Protocol 1: Formation of this compound Self-Assembled Monolayer (SAM)
This protocol details the formation of a stable, alkyne-terminated SAM on a hydroxylated surface.
4.1.1. Substrate Preparation (Hydroxylation)
-
Clean the substrates by sonication in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates under a stream of nitrogen gas.
-
Treat the substrates with a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes to generate a high density of hydroxyl groups. CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).
-
Rinse the substrates thoroughly with deionized water and dry under a stream of nitrogen.
4.1.2. SAM Formation
-
Prepare a 1 mM solution of this compound in anhydrous ethanol.
-
Immerse the freshly hydroxylated substrates in the this compound solution.
-
Allow the self-assembly to proceed for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation.
-
Remove the substrates from the solution and rinse thoroughly with anhydrous ethanol to remove any physisorbed molecules.
-
Dry the substrates under a stream of nitrogen.
4.1.3. Characterization of the Alkyne-Terminated Surface
-
Contact Angle Goniometry: A successful SAM formation will result in a significant change in the water contact angle compared to the bare hydroxylated surface, indicating a change in surface energy.
-
X-ray Photoelectron Spectroscopy (XPS): The high-resolution C 1s spectrum should show a characteristic peak for the alkyne carbon atoms (C≡C) at approximately 284.8 eV and the carboxylate carbon (O-C=O) at around 288.5 eV.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): The appearance of a peak around 2100 cm⁻¹ corresponding to the C≡C stretching vibration confirms the presence of the alkyne group on the surface.
Protocol 2: Surface Functionalization via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an azide-modified molecule onto the alkyne-terminated surface.
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. jmnc.samipubco.com [jmnc.samipubco.com]
- 4. Interfacial engineering by using self-assembled monolayer in mesoporous perovskite solar cell - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. nobelprize.org [nobelprize.org]
- 7. Click Chemistry Surfaces: PolyAn [poly-an.de]
- 8. Click Chemistry [organic-chemistry.org]
Application Notes & Protocols: 2-Ethynylbenzoic Acid as a Versatile Linker Precursor for PROTAC Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Central Role of the Linker in PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a "warhead" that binds a protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3][4][5] The PROTAC brings the POI and the E3 ligase into close proximity, forming a ternary complex that facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][6][7][8]
While the warhead and anchor determine the "what" and "how" of degradation, the linker is arguably the most critical and nuanced component, dictating the overall efficacy, selectivity, and physicochemical properties of the PROTAC.[3][9] The linker's length, composition, and attachment points are crucial for enabling the formation of a stable and productive ternary complex.[5][10] Historically, synthetically tractable linkers like polyethylene glycol (PEG) and simple alkyl chains have been predominant.[3][5] However, the field is rapidly evolving towards more sophisticated linkers that offer greater control over the final molecule's geometry and properties.
This guide focuses on the strategic application of 2-ethynylbenzoic acid , a powerful and versatile building block for the modular synthesis of PROTACs. Its unique bifunctional nature—possessing both a carboxylic acid and a terminal alkyne—enables a highly efficient, convergent synthetic strategy that combines robust, traditional amide chemistry with the precision of modern "click chemistry."
The Strategic Advantage of this compound
The structure of this compound provides two orthogonal chemical handles for PROTAC assembly:
-
Carboxylic Acid: This group serves as a classic attachment point for coupling with an amine-functionalized binding moiety (either the warhead or the E3 ligase ligand) through standard, high-yielding amide bond formation.
-
Terminal Alkyne: This functional group is primed for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[11][12] This reaction allows for the highly specific and efficient covalent linkage to an azide-modified partner molecule, forming a stable triazole ring.[1][10][13]
This dual reactivity is the foundation of a convergent synthetic workflow, which offers significant advantages over linear synthesis. Researchers can prepare two complex fragments—for instance, an E3 ligase ligand appended with the this compound linker and a warhead modified with an azide—and then join them in a final, high-fidelity step. This modular approach is ideal for rapidly generating libraries of PROTACs to explore the structure-activity relationship (SAR) of the linker.[3][10]
Caption: The PROTAC mechanism of action.
Experimental Protocols and Methodologies
The following protocols provide a detailed, step-by-step guide for synthesizing a PROTAC using this compound as the core linker component. This workflow demonstrates the amide coupling of the linker to an E3 ligase ligand, followed by a CuAAC "click" reaction with an azide-modified warhead.
Workflow Overview: A Convergent Synthesis Strategy
The power of the this compound approach lies in its modularity. The two primary arms of the PROTAC are functionalized separately before the final conjugation.
Sources
- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 10. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 11. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 13. explorationpub.com [explorationpub.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 2-Ethynylbenzoic Acid Coupling Reactions
From the desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the reactivity of 2-ethynylbenzoic acid in cross-coupling reactions. Instead of a generic protocol, we will explore the underlying chemical principles causing low yields and provide a structured, in-depth approach to troubleshooting. Our goal is to empower you to not only solve the immediate problem but also to develop a robust methodology for this and other challenging substrates.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Issues
This section addresses the fundamental reasons behind the low reactivity of this compound. Understanding why a reaction is failing is the first step toward a successful resolution.
Q1: Why is my Sonogashira or Suzuki coupling with this compound resulting in low to no yield?
The low reactivity of this compound is not due to a single factor, but rather a combination of three primary challenges inherent to its structure:
-
Steric Hindrance: The carboxylic acid group is positioned directly adjacent (ortho) to the reactive ethynyl group. This creates significant steric bulk around the reaction center, which can impede the approach of the bulky palladium catalyst and the coupling partner to the alkyne.[1][2][3]
-
Catalyst Inhibition by the Carboxylate Group: The carboxylic acid moiety is the most significant contributor to low reactivity. In the presence of a base, it is deprotonated to a carboxylate anion. This carboxylate can act as a ligand, coordinating to the palladium center. This coordination can form stable, less reactive, or even inactive palladacycle complexes, effectively removing the catalyst from the productive catalytic cycle.[4][5]
-
Potential for Side Reactions: Under thermal stress, aromatic carboxylic acids can undergo decarboxylation (loss of CO₂).[6][7][8][9] Additionally, the terminal alkyne is susceptible to Glaser-type homocoupling, an oxidative dimerization that forms a diyne byproduct, especially in copper-catalyzed Sonogashira reactions.[10]
Q2: Can the acidic proton of the carboxylic acid be a problem?
Yes, indirectly. While the acidic proton itself doesn't poison the catalyst, it will react with the base required for the coupling reaction (e.g., an amine in Sonogashira). This means you must use at least one extra equivalent of base to deprotonate the carboxylic acid in addition to the amount required for the catalytic cycle (e.g., deprotonating the terminal alkyne). More critically, the resulting carboxylate anion is the primary culprit for catalyst inhibition, as discussed above.[4]
Q3: Is decarboxylation a significant risk at typical coupling temperatures?
It can be. While decarboxylation of simple benzoic acids often requires high temperatures (>150-200 °C), the presence of transition metal catalysts and various reagents can lower this activation barrier.[6] If your reaction requires heating above 80-100 °C for extended periods, decarboxylation should be considered a potential side reaction, leading to the formation of phenylacetylene and subsequent undesired products.
Section 2: Troubleshooting Guide - Strategies for Success
This section provides actionable solutions to overcome the challenges identified above. We will proceed in a logical order, from simple modifications to more involved strategies.
Q4: My reaction isn't working. What is the first thing I should check?
Before altering the core components, verify the fundamentals of palladium cross-coupling chemistry.
-
Reagent Quality: Ensure starting materials are pure and dry.[10] Copper(I) salts, in particular, can degrade upon exposure to air and moisture.[10] Amine bases should be distilled if they are old, as oxidation can generate impurities that inhibit catalysis.[11]
-
Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and promote alkyne homocoupling.[10] Ensure your reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen) and that your solvents are properly degassed (e.g., via freeze-pump-thaw cycles or sparging with inert gas).
Q5: How can I overcome the steric hindrance and catalyst inhibition?
This is the central challenge. The most effective strategies involve modifying the catalyst system or temporarily modifying the substrate itself.
Strategy 1: Catalyst and Ligand Optimization (Working with the free acid)
The choice of ligand is critical. For sterically demanding substrates, standard ligands like triphenylphosphine (PPh₃) are often insufficient. You need ligands that are both bulky and electron-rich.[10][12]
-
Bulky, Electron-Rich Phosphines: Ligands like tri-tert-butylphosphine (P(t-Bu)₃) or bulky biarylphosphines (e.g., XPhos, SPhos) are highly effective. Their size promotes the formation of a highly reactive, monoligated L-Pd(0) intermediate, which is less sterically hindered. Their strong electron-donating ability accelerates the oxidative addition step, which is often rate-limiting.[10]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands (e.g., IPr, IMes) are strong sigma-donors that form very stable and highly active palladium complexes capable of facilitating difficult couplings.[13]
| Ligand Type | Example(s) | Key Advantage for this Substrate | Typical Loading (mol%) |
| Trialkylphosphines | P(t-Bu)₃ | Highly electron-rich and bulky; promotes fast oxidative addition. | 2-10 |
| Biarylphosphines | XPhos, SPhos | Excellent for sterically hindered substrates; high thermal stability. | 1-5 |
| N-Heterocyclic Carbenes | IPr, IMes | Forms highly active and stable catalysts; overcomes steric bulk. | 1-5 |
Strategy 2: Protecting the Carboxylic Acid
This is often the most robust and reliable solution. By converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester), you eliminate both the problematic acidic proton and the catalyst-inhibiting carboxylate group. The reaction is then performed with a less challenging substrate. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step if required.
Q6: What are the best base and solvent choices?
-
Base: For Sonogashira couplings, an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is common.[10] However, for this substrate, a stronger, non-coordinating inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ might be preferable. These can be effective while minimizing interactions with the catalyst. Remember to use at least 2-3 equivalents.
-
Solvent: Aprotic polar solvents like DMF, DMAc, or NMP are often effective as they can help solubilize all components. However, be aware that some anecdotal evidence suggests THF may promote the formation of palladium black.[11] Toluene or 1,4-dioxane are also common choices. Always use anhydrous, degassed solvent.
Q7: How can I minimize the Glaser homocoupling side product?
The formation of a diyne byproduct from the oxidative coupling of this compound is a common problem in traditional Sonogashira reactions.
-
Use Copper-Free Conditions: This is the most direct way to prevent Glaser coupling.[10][14] Copper-free Sonogashira reactions often require a slightly higher catalyst loading or a more potent ligand/base system but are highly effective.
-
Control the Atmosphere: Rigorously exclude oxygen from the reaction.
-
Additives: In some cases, additives like silver salts can suppress homocoupling, but this adds complexity. Sticking to a well-established copper-free protocol is often simpler.
Section 3: Experimental Protocols
These protocols provide starting points for optimization. Always perform reactions on a small scale first to establish the best conditions.
Protocol 1: Copper-Free Sonogashira Coupling with a Bulky Phosphine Ligand
This protocol is designed to address both steric hindrance and the potential for homocoupling.
-
Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the aryl halide (1.1 eq), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent and Base: Add degassed 1,4-dioxane (to make a ~0.1 M solution) and K₃PO₄ (3.0 eq).
-
Reaction: Stir the mixture at 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours.[10]
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Protocol 2: Two-Step Strategy via Methyl Ester Protection
This is the recommended approach for achieving the highest and most consistent yields.
Step A: Fischer Esterification
-
Setup: In a round-bottom flask, dissolve this compound in methanol (excess, ~10-20 eq).
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).
-
Reaction: Heat the mixture to reflux (approx. 65 °C) and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction, neutralize carefully with a saturated NaHCO₃ solution, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield methyl 2-ethynylbenzoate, which is often pure enough for the next step.
Step B: Standard Sonogashira Coupling of the Ester
-
Setup: To a Schlenk flask, add methyl 2-ethynylbenzoate (1.0 eq), the aryl halide (1.1 eq), PdCl₂(PPh₃)₂ (2 mol%), and CuI (3 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent and Base: Add degassed THF and triethylamine (3.0 eq).
-
Reaction: Stir the mixture at room temperature or heat gently to 50 °C if necessary.
-
Monitoring & Workup: Follow the monitoring and workup steps from Protocol 1. The resulting product will be the methyl ester of your desired coupled product, which can be hydrolyzed if needed.
References
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
ResearchGate. (n.d.). Conditions optimization for the double Sonogashira coupling. [Link]
-
Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. [Link]
-
Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry. [Link]
-
ACS Publications. (2023). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. [Link]
-
ACS Publications. (1996, April 15). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
RSC Publishing. (2022, January 10). Pd-catalysed C–H functionalisation of free carboxylic acids. [Link]
-
NIH National Library of Medicine. (n.d.). Decarboxylative Hydroxylation of Benzoic Acids. [Link]
-
Plentio, M. et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. [Link]
-
Digital Commons @ Otterbein. (2018, March 11). Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction. [Link]
-
Master Organic Chemistry. (2022, May 20). Decarboxylation. [Link]
-
ResearchGate. (n.d.). C–H Functionalizations by Palladium Carboxylates: The Acid Effect. [Link]
-
CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. ojs.chimia.ch [ojs.chimia.ch]
- 3. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 4. Pd-catalysed C–H functionalisation of free carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05392B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decarboxylation [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
Preventing homocoupling of 2-Ethynylbenzoic acid in Sonogashira reactions
Introduction: Navigating the Challenges of 2-Ethynylbenzoic Acid Coupling
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its efficiency in forming C(sp²)-C(sp) bonds.[1][2] However, researchers working with electron-deficient or sterically demanding substrates like this compound often face a significant and frustrating side reaction: the oxidative homocoupling of the terminal alkyne. This process, also known as Glaser-Hay coupling, leads to the formation of 1,4-bis(2-carboxyphenyl)buta-1,3-diyne, a symmetrical dimer that consumes valuable starting material and complicates purification.
This guide provides a comprehensive troubleshooting framework designed for researchers, chemists, and drug development professionals. We will move beyond simple procedural lists to explain the underlying mechanistic principles, empowering you to make informed decisions to suppress this unwanted side reaction and maximize the yield of your desired cross-coupled product.
Frequently Asked Questions & Troubleshooting Guide
Q1: I'm observing a significant amount of a symmetrical diyne byproduct. What is happening in my reaction?
Answer: You are observing the results of a competing reaction pathway known as oxidative homocoupling (or Glaser coupling).[1] While your desired Sonogashira reaction proceeds through a palladium-catalyzed cycle, the homocoupling is primarily driven by the copper(I) co-catalyst, especially in the presence of an oxidant, most commonly atmospheric oxygen.[1][3]
Here’s the mechanistic divergence:
-
Desired Sonogashira Pathway: The palladium catalyst coordinates with your aryl halide, and the copper(I) catalyst activates the this compound to form a copper acetylide. A crucial transmetalation step transfers the acetylide from copper to palladium, which then reductively eliminates to yield your target molecule.[3][4]
-
Undesired Homocoupling Pathway: Two molecules of the copper acetylide intermediate, formed from this compound, are oxidized (typically by O₂). This oxidation leads to their dimerization, forming the symmetrical 1,4-diyne byproduct and regenerating the copper catalyst.[1][3]
The diagram below illustrates these competing catalytic cycles. The key to success is to accelerate the Sonogashira cycle (specifically, the transmetalation step) to outpace the rate of the oxidative homocoupling cycle.
Caption: Competing Sonogashira and Homocoupling pathways.
Q2: My main problem is homocoupling. Which single factor is most likely the culprit?
Answer: The presence of oxygen in conjunction with the copper(I) co-catalyst . The oxidative dimerization of the copper acetylide is the primary mechanism for homocoupling.[1][3] While the copper co-catalyst is intended to accelerate the Sonogashira reaction, it is also highly efficient at catalyzing this unwanted side reaction if oxygen is available.
Therefore, the most critical preventative measure is to ensure your reaction is performed under strictly anaerobic (oxygen-free) conditions. This involves:
-
Thorough Degassing: Using techniques like freeze-pump-thaw cycles (for stable solvents) or sparging the solvent with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.
-
Inert Atmosphere: Maintaining a positive pressure of an inert gas throughout the entire experiment, from reagent addition to the final quench.
Q3: I've improved my degassing technique, but still see homocoupling. What other parameters can I adjust?
Answer: If rigorous exclusion of oxygen is insufficient, you must further optimize the reaction conditions to favor the Sonogashira pathway kinetically. Here is a breakdown of key parameters to investigate, from most to least impactful for this specific issue.
| Parameter | Recommended Action & Rationale |
| Copper Catalyst | 1. Reduce Loading: Lower the CuI loading to 0.5–1 mol%. This reduces the concentration of the key intermediate for homocoupling. 2. Eliminate Copper: Switch to a "copper-free" protocol. This is the most definitive way to prevent Glaser coupling.[1][2][4] |
| Base Selection | Rationale: The base deprotonates the alkyne and neutralizes the HX byproduct.[1] Its structure and basicity can influence reaction rates. Action: Switch from bulky tertiary amines (like triethylamine) to less sterically hindered secondary amines (like diisopropylamine or piperidine), which can sometimes accelerate the desired coupling.[1] Alternatively, for some copper-free systems, inorganic bases like K₂CO₃ or Cs₂CO₃ are highly effective.[5] |
| Ligand Choice | Rationale: The ligand stabilizes the palladium center and modulates its reactivity. Electron-rich, bulky ligands can accelerate the rate-limiting steps of the Sonogashira cycle.[3] Action: Replace standard PPh₃ with more electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands.[1][3] These can promote faster oxidative addition and reductive elimination, helping the desired reaction outcompete homocoupling. |
| Solvent | Rationale: The solvent affects the solubility of reagents and intermediates. Action: While THF and DMF are common, consider a less polar solvent like toluene if solubility permits. For some systems, amine bases can be used as the solvent, but ensure they are rigorously dried and degassed.[1] |
| Temperature | Rationale: Higher temperatures can sometimes increase the rate of homocoupling relative to the desired reaction. Action: Run the reaction at room temperature or even slightly below (0-25 °C). The Sonogashira coupling is often efficient even at mild temperatures.[1] |
| Reagent Addition | Rationale: Adding the alkyne slowly can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction. Action: Prepare a solution of this compound and add it slowly via syringe pump over several hours to the reaction mixture containing the aryl halide and catalysts. |
The following workflow can guide your troubleshooting process:
Caption: Troubleshooting workflow for homocoupling.
Optimized Experimental Protocols
Adherence to a validated protocol is critical. Below are two starting points: a copper-catalyzed method optimized for suppression of homocoupling, and a robust copper-free alternative.
Protocol 1: Optimized Copper-Catalyzed Sonogashira
This protocol uses a minimal amount of copper and a highly active palladium/ligand system to favor the cross-coupling pathway.
Materials:
-
Aryl Halide (e.g., 2-iodotoluene) (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Copper(I) Iodide (CuI) (0.005 mmol, 0.5 mol%)
-
Diisopropylamine (DIPEA) (3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed THF (5 mL)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂, PPh₃, and CuI.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon three times.
-
Reagent Addition: Under a positive flow of argon, add the aryl halide, this compound, and anhydrous, degassed THF.
-
Degassing: Sparge the resulting solution with a gentle stream of argon for 15 minutes.
-
Initiation: Add the degassed DIPEA via syringe.
-
Reaction: Stir the mixture at room temperature (20-25 °C). Monitor the reaction progress by TLC or LC-MS every hour.
-
Work-up: Once the starting material is consumed (typically 2-6 hours), quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Robust Copper-Free Sonogashira
This is the recommended method for substrates prone to homocoupling, as it eliminates the root cause of the side reaction.[6]
Materials:
-
Aryl Halide (e.g., 2-iodotoluene) (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed DMF (5 mL)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ and finely ground K₂CO₃.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon three times.
-
Reagent Addition: Under a positive flow of argon, add the aryl halide, this compound, and anhydrous, degassed DMF.
-
Reaction: Stir the mixture at a slightly elevated temperature (e.g., 60-80 °C). The higher temperature is often required to compensate for the absence of the copper co-catalyst. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool to room temperature and filter off the inorganic salts. Dilute the filtrate with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Sonogashira coupling Source: Wikipedia URL: [Link]
-
Title: Copper-free Sonogashira cross-coupling reactions: an overview Source: RSC Advances URL: [Link]
-
Title: Sonogashira Coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: Copper-free Sonogashira cross-coupling reactions: an overview Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts Source: ACS Sustainable Chemistry & Engineering URL: [Link]
-
Title: Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells Source: National Center for Biotechnology Information (PMC) URL: [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arodes.hes-so.ch [arodes.hes-so.ch]
- 6. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Storage and handling to prevent degradation of 2-Ethynylbenzoic acid
A Comprehensive Guide to Storage, Handling, and Degradation Prevention for Researchers, Scientists, and Drug Development Professionals
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stability and handling of 2-Ethynylbenzoic acid.
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to two primary degradation pathways owing to its bifunctional nature:
-
Thermal Decarboxylation: Like many benzoic acid derivatives, this compound can undergo decarboxylation upon heating, leading to the loss of carbon dioxide and the formation of ethynylbenzene. Studies on similar benzoic acid derivatives show that this degradation can become significant at elevated temperatures, with some derivatives showing degradation at temperatures as low as 150-200°C[1].
-
Polymerization of the Alkyne Group: The terminal alkyne group is reactive and can undergo polymerization. This process can be initiated by various factors, including heat, light, and the presence of transition metal catalysts[2][3]. Self-polymerization can lead to the formation of a mixture of oligomers and polymers, reducing the purity and reactivity of the monomer.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored under controlled conditions. While some suppliers recommend storage at room temperature in a dry location, others suggest refrigerated conditions (2-8°C) for the related 4-ethynylbenzoic acid to ensure long-term stability. Given the potential for thermal degradation and polymerization, the following conditions are recommended:
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is advisable.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen, which can promote oxidative degradation.
-
Light: Protect from light by storing in an amber vial or a light-blocking container. Aromatic compounds and alkynes can be sensitive to light, which can initiate polymerization or other degradation reactions.
-
Container: Use a tightly sealed glass container. Avoid metal containers or using metal spatulas, as trace transition metals can catalyze alkyne polymerization.
Q3: Is this compound sensitive to light?
A3: While specific photostability studies on this compound are not extensively documented in the literature, both aromatic compounds and terminal alkynes can exhibit sensitivity to UV and visible light[4][5]. Light can provide the energy to initiate radical reactions, leading to polymerization of the ethynyl group. Therefore, it is a critical best practice to protect the compound from light during storage and handling.
Section 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered when working with this compound.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Inconsistent reaction yields or failed reactions. | Degradation of this compound (reduced purity). | 1. Verify Purity: Assess the purity of the starting material using HPLC or ¹H NMR (see Section 3). 2. Implement Proper Storage: Ensure the compound has been stored according to the recommendations in FAQ 2. 3. Use Fresh Sample: If possible, use a freshly opened container of the reagent. |
| Discoloration of the solid material (e.g., yellowing or browning). | - Polymerization of the alkyne group. - Oxidative degradation. | 1. Check for Impurities: Analyze the material by HPLC or NMR to identify potential degradation products. 2. Purification: If degradation is confirmed, consider recrystallization to purify the material. A suitable solvent system may need to be developed. 3. Review Handling Procedures: Ensure that the material is not being exposed to light, heat, or reactive atmospheres during handling. |
| Poor solubility in a previously suitable solvent. | Formation of insoluble polymers. | 1. Confirm Polymerization: Attempt to dissolve a small amount of the material in a good solvent like methanol or acetone. The presence of insoluble material suggests polymerization[6]. 2. Discard and Replace: If significant polymerization has occurred, the material is likely unsuitable for most applications and should be replaced. |
| Unexpected peaks in analytical data (e.g., NMR, LC-MS). | - Presence of ethynylbenzene (from decarboxylation). - Presence of oligomers (from polymerization). - Presence of oxidation byproducts. | 1. Analyze by Mass Spectrometry: Use LC-MS to determine the molecular weights of the impurity peaks. A peak corresponding to the molecular weight of ethynylbenzene (102.14 g/mol ) would indicate decarboxylation. A series of peaks with repeating mass units could indicate oligomerization. 2. Detailed NMR Analysis: Acquire and analyze ¹H and ¹³C NMR spectra to identify the structures of the impurities[7][8]. |
Section 3: Experimental Protocols for Quality Assessment
To ensure the integrity of your experiments, it is crucial to verify the purity of this compound, especially if it has been stored for an extended period or if you suspect degradation.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the purity of this compound and detecting potential degradation products.
Objective: To quantify the purity of this compound and identify the presence of impurities.
Materials:
-
This compound sample
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid or Ammonium acetate (for mobile phase modification)
-
C18 reversed-phase HPLC column (e.g., 50 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of methanol and water (e.g., 60:40 v/v) with a pH modifier to ensure good peak shape for the carboxylic acid. A common choice is 0.1% formic acid or 0.05 M ammonium acetate adjusted to pH 4.4[3].
-
Standard Preparation: Accurately weigh a small amount of high-purity this compound (if available as a reference standard) and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh a small amount of the this compound sample to be tested and dissolve it in the mobile phase to a similar concentration as the standard.
-
HPLC Analysis:
-
Set the flow rate to 1 mL/min.
-
Set the UV detection wavelength. Based on the UV absorbance of benzoic acid, a wavelength around 230 nm is a good starting point[9]. A diode-array detector can be used to scan a range of wavelengths.
-
Inject the standards and the sample.
-
-
Data Analysis:
-
Generate a calibration curve from the peak areas of the standards.
-
Determine the concentration of this compound in the sample from its peak area and the calibration curve.
-
Calculate the purity as a percentage of the expected concentration.
-
Examine the chromatogram for the presence of additional peaks, which may correspond to degradation products.
-
Protocol 2: Purity Assessment by Titration
This protocol describes a classic acid-base titration to determine the molar purity of this compound.
Objective: To determine the purity of this compound by quantifying the carboxylic acid content.
Materials:
-
This compound sample
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Ethanol (reagent grade)
-
Deionized water (boiled to remove CO₂)
-
Phenolphthalein indicator solution
-
Burette, beaker, and magnetic stirrer
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.5 g of the this compound sample and record the mass.
-
Dissolution: Dissolve the sample in a mixture of 5 mL of ethanol and 30 mL of CO₂-free deionized water in a beaker[10].
-
Titration:
-
Add 2-3 drops of phenolphthalein indicator to the solution.
-
Titrate the solution with the standardized NaOH solution from the burette until a faint, persistent pink color is observed.
-
-
Calculation:
-
The purity of the this compound can be calculated using the following formula: Purity (%) = (V_NaOH × M_NaOH × MW_acid) / (m_sample) × 100 Where:
-
V_NaOH is the volume of NaOH solution used in the titration (in L).
-
M_NaOH is the molarity of the NaOH solution.
-
MW_acid is the molecular weight of this compound (146.14 g/mol ).
-
m_sample is the mass of the this compound sample (in g).
-
-
Section 4: Visualization of Degradation and Troubleshooting
Potential Degradation Pathways
The following diagram illustrates the primary degradation routes for this compound.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to address issues related to the quality of this compound.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12688470, this compound. [Link]
-
Chiang Mai J. Sci. 2014; 41(2). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. [Link]
-
Lindquist, E., & Yang, Y. (2011). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Chromatography A, 1218(15), 2146–2152. [Link]
-
Scribd. Benzoic Acid Purity Titration Guide. [Link]
-
Chemistry LibreTexts. 10.3: Reactions of Alkynes - Addition of HX and X₂. [Link]
-
Scribd. Benzoic Acid Assay by Titration. [Link]
-
Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280. [Link]
-
Li, Y., Wang, C., Liu, C., Li, S., & Zhang, J. (2021). Study of the photodegradation of 2-chlorobenzoic acid by TiO2 and the effects of eutrophicated water on the reaction. Saudi Journal of Biological Sciences, 28(1), 383–390. [Link]
-
Patel, K., et al. (2021). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. Indian Journal of Pharmaceutical Education and Research, 55(2s), s439-s449. [Link]
-
ICH. (2009). Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]
-
Onur, F. (2011). Olefin Polymerization by Late Transition Metal Complexes : A Root of Ziegler Catalysts Gains New Ground. Angewandte Chemie International Edition, 40(24), 4442-4466. [Link]
-
Thai Science. Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. [Link]
-
ResearchGate. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. [Link]
-
MedCrave. Forced Degradation Studies. [Link]
-
ResearchGate. (2011). Degradation of Phenol and Benzoic Acid in the Presence of a TiO2-Based Heterogeneous Photocatalyst. [Link]
-
Stanford Environmental Health & Safety. (2020). Chemical Incompatibility Guide. [Link]
-
ResearchGate. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. [Link]
-
MDPI. (2023). Tunable Late-Transition-Metal-Catalyzed Polymerization for Controlled Polymer Synthesis. [Link]
-
PubMed. (2022). Effect of Light on the Oxidative Stability and Phthalate Levels of Black Cumin Oil-Corn Oil Blends in Plastic and Glass Bottling. [Link]
-
ResearchGate. Potentiometric titration of some hydroxylated benzoic acids and cinnamic acids by artificial neural network calibration. [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2021). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. [Link]
-
MDPI. (2021). Photocyclization of Alkenes and Arenes: Penetrating Through Aromatic Armor with the Help of Excited State Antiaromaticity. [Link]
-
Chemistry LibreTexts. Chapter 8 - Alkenes, Alkynes and Aromatic Compounds. [Link]
-
The Royal Society of Chemistry. (2015). 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
-
ICH. (2006). Impurities in New Drug Substances Q3A(R2). [Link]
-
MySkinRecipes. 2-Ethynyl-Benzoic Acid. [Link]
-
Karimova, N. V., Luo, M., Grassian, V. H., & Gerber, R. B. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts: Insights from the Integration of Experimental Data and Theoretical Cluster Models. Physical Chemistry Chemical Physics, 22(10), 5483–5493. [Link]
-
US Pharmacopeia (USP). Recommendations for titration methods validation. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
The College of Wooster. Investigation of Para-Aminobenzoic Acid's Photodegradation in Different pH Environments under UVB Light. [Link]
-
NIH. (2019). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. [Link]
-
EPA. Incompatible Chemicals Storage. [Link]
-
Mettler Toledo. Validation of Titration Methods. [Link]
-
Izumi, I., Fan, F. R. F., & Bard, A. J. (1981). Heterogeneous photocatalytic decomposition of benzoic acid and adipic acid on platinized titanium dioxide powder. The photo-Kolbe decarboxylative route to the breakdown of the benzene ring and to the production of butane. The Journal of Physical Chemistry, 85(3), 218–223. [Link]
-
ICH. (2022). Analytical Procedure Development Q14. [Link]
-
ResearchGate. Late Transition Metal Polymerization Catalysis. [Link]
-
SpringerLink. (2010). Long-term stability study of drug products and out-of-specification test results. [Link]
-
ResearchGate. Spectrum of benzoic acid indicate the single UV absorption band at λmax = 221 nm. [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
-
PubMed. (2023). Recent Advances in Transition metal-based Catalysts for Ethylene Copolymerization with polar comonomer. [Link]
-
European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. [Link]
-
NIH. (2022). Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. [Link]
-
PubMed. Light stability of norethindrone and ethinyl estradiol formulation with FD&C colorants. [Link]
-
Chemistry LibreTexts. (2022). 2.3: UV-Visible Spectroscopy of Organic Compounds. [Link]
-
University of California, San Diego. (2024). Chemical Compatibility Guidelines. [Link]
-
St. Paul's Cathedral Mission College. ULTRAVIOLET SPECTROSCOPY. [Link]
-
Environmental Health and Safety - University of Texas at Austin. Chemical Incompatibility and Lab Storage Rules. [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 4. Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. HPLC method for simultaneous determination of impurities and degradation products in Cardiazol [pharmacia.pensoft.net]
- 7. scribd.com [scribd.com]
- 8. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Isomeric Purity Analysis of Ethynylbenzoic Acids
For researchers, medicinal chemists, and professionals in drug development, the isomeric purity of active pharmaceutical ingredients (APIs) and key intermediates is not merely a quality control metric; it is a critical determinant of a drug's efficacy, safety, and reproducibility. Ethynylbenzoic acids, versatile building blocks in organic synthesis, are no exception.[1] The seemingly subtle difference in the position of the ethynyl group on the benzoic acid scaffold—be it ortho (2-), meta (3-), or para (4-)—can lead to vastly different pharmacological and toxicological profiles in the final molecule. Therefore, robust and reliable analytical methodologies for the precise quantification of isomeric purity are indispensable.
This guide provides an in-depth comparison of the primary analytical techniques for the isomeric purity analysis of ethynylbenzoic acids. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, empowering you to not only execute these methods but also to adapt and troubleshoot them effectively.
The Criticality of Isomeric Purity in Ethynylbenzoic Acids
Ethynylbenzoic acids are utilized in the synthesis of a wide array of complex molecules, from pharmaceuticals to advanced materials like polymers and fluorescent probes.[1] The specific substitution pattern of the ethynyl and carboxylic acid groups on the phenyl ring dictates the molecule's three-dimensional structure, electronics, and potential for intermolecular interactions. For instance, the para-isomer, 4-ethynylbenzoic acid, is a linear, rigid molecule often employed as a linker in metal-organic frameworks (MOFs) and as a precursor for dendritic helical poly(phenylacetylene)s.[2] In contrast, the ortho-isomer, 2-ethynylbenzoic acid, possesses a different steric and electronic environment due to the proximity of the two functional groups.[3] These structural nuances can profoundly impact how the molecule interacts with biological targets or assembles in a material. Consequently, the presence of even minor amounts of an undesired isomer can have significant consequences.
Comparative Analysis of Analytical Techniques
The separation and quantification of ethynylbenzoic acid isomers present a classical analytical challenge: differentiating between molecules with identical mass and elemental composition, differing only in the spatial arrangement of their functional groups. The choice of analytical technique hinges on a balance of resolution, sensitivity, speed, and the specific requirements of the analysis. We will compare the three most pertinent techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Differential migration of ions in an electric field. |
| Applicability | Excellent for non-volatile and thermally labile compounds like benzoic acids.[4] | Requires derivatization of the carboxylic acid to increase volatility.[5] | Well-suited for charged species; separation based on charge-to-size ratio.[6] |
| Resolution | High resolution achievable with a wide variety of column chemistries and mobile phases.[7] | Very high resolution, especially with capillary columns.[8] | Extremely high efficiency and resolution.[9] |
| Sensitivity | Good sensitivity with UV detection; excellent with mass spectrometry (MS).[7] | Excellent sensitivity, especially with flame ionization (FID) or mass spectrometry (MS) detectors.[10] | High sensitivity, but can be limited by the small injection volume.[11] |
| Speed | Analysis times are typically in the range of 5-30 minutes.[12] | Can be faster than HPLC, but sample preparation (derivatization) adds time. | Very fast separation times, often under 10 minutes.[11] |
| Complexity | Moderately complex instrumentation and method development. | Method development can be complex due to the need for derivatization. | Relatively simple instrumentation, but method development can be challenging. |
| Key Advantage | Versatility and direct analysis of the native compound. | High resolving power for volatile compounds. | High efficiency and low sample/reagent consumption. |
| Key Disadvantage | Moderate solvent consumption. | Sample derivatization can introduce errors and is an extra step. | Lower concentration sensitivity compared to HPLC and GC with large volume injectors. |
In-Depth Focus: High-Performance Liquid Chromatography (HPLC)
For the routine, high-precision analysis of ethynylbenzoic acid isomers, reversed-phase HPLC (RP-HPLC) stands out as the most practical and robust technique. The ability to directly analyze the sample without derivatization, coupled with the wide availability of instrumentation and columns, makes it the workhorse of the pharmaceutical and chemical industries.
The "Why" Behind the Method: Causality in HPLC Protocol Design
The successful separation of ethynylbenzoic acid isomers by RP-HPLC is contingent on exploiting the subtle differences in their polarity and potential for secondary interactions with the stationary phase.
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is the conventional starting point for the separation of small aromatic molecules.[12] The nonpolar C18 chains provide a hydrophobic surface for the retention of the ethynylbenzoic acids. For enhanced separation, especially to resolve the closely eluting ortho and meta isomers, a phenyl-hexyl or biphenyl stationary phase can be advantageous.[7] These phases offer π-π interactions with the aromatic ring and the ethynyl group of the analytes, providing an additional separation mechanism beyond simple hydrophobicity.
-
Mobile Phase Composition: The mobile phase is a critical determinant of retention and selectivity. A typical mobile phase for the analysis of acidic compounds is a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.
-
Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and UV cutoff. The proportion of the organic modifier is adjusted to control the retention time; a higher percentage of acetonitrile will lead to faster elution.
-
Aqueous Buffer and pH Control: The pKa of the carboxylic acid group of benzoic acid is around 4.2. To ensure consistent retention and sharp peak shapes, the pH of the mobile phase should be maintained at least one to two pH units below the pKa.[4] This is achieved by adding an acid, such as phosphoric acid or formic acid, to the aqueous component of the mobile phase. At a low pH (e.g., 2.5-3.0), the carboxylic acid group is fully protonated (in its neutral form), leading to increased hydrophobicity and stronger retention on the C18 column. This suppression of ionization is crucial for reproducible chromatography.[4]
-
-
Detection: The aromatic nature and conjugated system of ethynylbenzoic acids make them excellent chromophores for UV detection. A diode-array detector (DAD) or a variable wavelength detector (VWD) can be used. The detection wavelength should be set at a λmax where all isomers exhibit significant absorbance to ensure sensitive and comparable detection. A wavelength of around 230-254 nm is typically suitable.
A Self-Validating Experimental Protocol for HPLC Analysis
This protocol is designed to be a self-validating system, incorporating checks and standards to ensure the accuracy and reliability of the results.
1. Instrumentation and Consumables:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a DAD or VWD detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC grade acetonitrile and water.
-
Phosphoric acid (85%).
-
Reference standards of this compound, 3-ethynylbenzoic acid, and 4-ethynylbenzoic acid with certified purity.
-
Class A volumetric flasks and pipettes.
-
0.45 µm syringe filters.
2. Preparation of Mobile Phase and Solutions:
-
Mobile Phase A (Aqueous): Add 1.0 mL of 85% phosphoric acid to 1 L of HPLC grade water and mix well. The final pH should be approximately 2.5.
-
Mobile Phase B (Organic): HPLC grade acetonitrile.
-
Standard Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each ethynylbenzoic acid isomer reference standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Working Standard Solution (e.g., 10 µg/mL of each isomer): Prepare a mixed working standard by appropriately diluting the stock solutions. This solution will be used to determine the retention times and response factors of each isomer.
-
Sample Preparation: Accurately weigh a known amount of the ethynylbenzoic acid sample to be analyzed and dissolve it in the 50:50 acetonitrile/water diluent to achieve a target concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient elution is recommended for optimal separation and peak shape. For example:
-
Start with 70% Mobile Phase A and 30% Mobile Phase B.
-
Linearly increase to 70% Mobile Phase B over 15 minutes.
-
Hold at 70% Mobile Phase B for 5 minutes.
-
Return to initial conditions over 1 minute and equilibrate for 5 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 240 nm.
4. System Suitability and Analysis:
-
System Suitability Test (SST): Before running any samples, perform at least five replicate injections of the mixed working standard solution. The relative standard deviation (RSD) for the peak areas and retention times of each isomer should be less than 2.0%. The resolution between adjacent peaks should be greater than 1.5. This ensures the chromatographic system is performing adequately.
-
Analysis: Inject the prepared sample solution(s).
-
Quantification: The percentage of each isomer in the sample can be calculated using the area percent method, assuming the response factors of the isomers are similar. For higher accuracy, a calibration curve for each isomer should be generated to correct for any differences in detector response.
5. Method Validation: For regulatory submissions or in-depth research, the analytical method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the resolution of the isomeric peaks from each other and from any impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards over a defined range.[12]
-
Accuracy: The closeness of the test results to the true value. This can be determined by spike recovery experiments.[12]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[12]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[12]
Visualizing the Workflow and Logic
To further clarify the experimental process and the decision-making framework, the following diagrams are provided.
Caption: Workflow for the HPLC analysis of ethynylbenzoic acid isomers.
Caption: Logical decision tree for selecting an analytical technique.
Conclusion
The accurate determination of the isomeric purity of ethynylbenzoic acids is a critical aspect of quality control in both research and industrial settings. While GC and CE offer powerful separation capabilities, HPLC, particularly RP-HPLC with UV detection, provides the most balanced and practical approach for routine analysis. By understanding the fundamental principles behind method development, such as the role of mobile phase pH and the potential for secondary stationary phase interactions, researchers can develop robust and reliable methods for ensuring the quality and consistency of these important chemical building blocks. The protocol provided herein serves as a comprehensive starting point for the development of a self-validating analytical method that meets the stringent requirements of scientific integrity and regulatory compliance.
References
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 589706, 4-Ethynylbenzoic acid. Retrieved from [Link]
-
ResearchGate. (2015). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Retrieved from [Link]
-
Terabe, S., Yashima, T., Tanaka, N., & Araki, M. (1989). Separation of oxygen isotopic benzoic acids by capillary zone electrophoresis based on isotope effects on the dissociation of the carboxyl group. Analytical Chemistry, 61(14), 1673–1677. [Link]
-
University of California, Davis. (n.d.). SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. Retrieved from [Link]
-
ResearchGate. (2008). Comparison of Several Extraction Methods for the Isolation of Benzoic Acid Derivatives from Melissa officinalis. Retrieved from [Link]
-
Vallespin, M. R. (2023). High-Performance Chromatographic Analysis of Caffeine and Benzoic Acid. ResearchGate. [Link]
-
Zhang, Y., et al. (2020). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(10), 2119-2127. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12688470, this compound. Retrieved from [Link]
-
Aslani, S. (2021). ANALYSIS OF ISOTOPIC ISOMERS BY GAS CHROMATOGRAPHY AND MOLECULAR ROTAT. MavMatrix - UTA. [Link]
-
Suttajit, M., et al. (2014). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Chiang Mai Journal of Science, 41(1), 103-112. [Link]
-
Akyüz, M. (2021). Measurement uncertainty evaluation for titrimetric determination of benzoic acid purity. ACG Publications. [Link]
-
O'Brien, S. (2021). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Technological University Dublin. [Link]
-
Gáspár, A., et al. (2018). Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry. Molecules, 23(10), 2634. [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
- Encyclopedia of Chromatography. (2005).
-
Chen, H., et al. (2006). Separation and identification of photodegradation products of benzoic acid by capillary zone electrophoresis. Journal of Chromatography A, 1107(1-2), 268-273. [Link]
-
ResearchGate. (2014). Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS). Retrieved from [Link]
-
Liu, X., et al. (1998). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. Journal of Chromatography A, 808(1-2), 173-176. [Link]
-
Öztekin, N. (2018). SIMULTANEOUS DETERMINATION OF BENZOIC ACID AND SORBIC ACID IN FOOD PRODUCTS BY CAPILLARY ELECTROPHORESIS. DergiPark. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Ethynylbenzoic acid 10602-00-3 [sigmaaldrich.com]
- 3. This compound | C9H6O2 | CID 12688470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. vuir.vu.edu.au [vuir.vu.edu.au]
- 8. "ANALYSIS OF ISOTOPIC ISOMERS BY GAS CHROMATOGRAPHY AND MOLECULAR ROTAT" by Saba Aslani [mavmatrix.uta.edu]
- 9. Separation and identification of photodegradation products of benzoic acid by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. thaiscience.info [thaiscience.info]
A Comparative Spectroscopic Guide to 2-, 3-, and 4-Ethynylbenzoic Acid Isomers
For the Researcher, Scientist, and Drug Development Professional: A Detailed Analysis of Spectroscopic Differentiation
The positional isomers of ethynylbenzoic acid are of significant interest in medicinal chemistry and materials science, where the rigid, linear ethynyl group can be exploited as a linker or a pharmacophore. Their utility in the synthesis of complex molecules, including pharmaceuticals and functional polymers, necessitates robust analytical methods for their unambiguous identification.[1][2][3] This guide provides a comprehensive spectroscopic comparison of 2-, 3-, and 4-ethynylbenzoic acid, offering insights into how the position of the ethynyl substituent influences their spectral properties. This document is intended to serve as a practical reference for researchers, enabling confident structural elucidation and quality control.
Molecular Structures and Isomeric Variation
The core structure of ethynylbenzoic acid consists of a benzene ring functionalized with a carboxylic acid group and an ethynyl group. The relative positions of these two substituents give rise to three distinct isomers: ortho (2-), meta (3-), and para (4-). These structural differences, while seemingly subtle, induce significant changes in the electronic environment of the molecule, which are readily discernible through various spectroscopic techniques.
Figure 1. Molecular structures of 2-, 3-, and 4-ethynylbenzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these isomers. The chemical shifts of the protons (¹H NMR) and carbon atoms (¹³C NMR) are highly sensitive to the electronic effects of the ethynyl and carboxyl substituents.
¹H NMR Spectroscopy
The aromatic region of the ¹H NMR spectrum provides a clear fingerprint for each isomer. The substitution pattern dictates the multiplicity and chemical shifts of the aromatic protons.
| Isomer | Aromatic Protons (ppm) | Ethynyl Proton (ppm) | Carboxylic Acid Proton (ppm) |
| 2-Ethynylbenzoic Acid | 7.4 - 8.1 (m) | ~3.5 (s) | ~13.0 (br s) |
| 3-Ethynylbenzoic Acid | 7.53 (t, J = 7.5 Hz, 1H), 7.71-7.73 (m, 1H), 7.94-7.97 (m, 2H) | 4.30 (s) | 13.22 (s) |
| 4-Ethynylbenzoic Acid | 7.62 (d, J = 16.2 Hz, 2H), 8.03 (d, J = 16.3 Hz, 2H) | ~3.2 (s) | ~12.5 (br s) |
Note: Data for 2- and 4-ethynylbenzoic acid are typical values and may vary based on solvent and concentration. Data for 3-ethynylbenzoic acid is from experimental results.
The ortho isomer is expected to show a complex multiplet in the aromatic region due to the close proximity of the two substituents. The meta isomer displays a more resolved pattern, while the high symmetry of the para isomer results in two distinct doublets. The ethynyl proton typically appears as a sharp singlet, with its chemical shift influenced by the electronic environment. The carboxylic acid proton is usually a broad singlet at a downfield chemical shift, often exchanging with residual water in the solvent.
¹³C NMR Spectroscopy
The ¹³C NMR spectra further differentiate the isomers, with the chemical shifts of the quaternary carbons being particularly informative.
| Isomer | Carboxylic Carbon (ppm) | Ethynyl Carbons (ppm) | Aromatic Carbons (ppm) |
| This compound | ~167 | ~80, ~83 | ~122-135 |
| 3-Ethynylbenzoic Acid | 166.4 | 81.7, 82.5 | 122.1, 129.2, 129.7, 131.3, 132.2, 135.8 |
| 4-Ethynylbenzoic Acid | ~166 | ~80, ~83 | ~127-132 |
Note: Data for 2- and 4-ethynylbenzoic acid are typical values and may vary. Data for 3-ethynylbenzoic acid is from experimental results.
The chemical shift of the carboxylic carbon is relatively consistent across the isomers. However, the positions of the ethynyl and aromatic carbons vary significantly due to the different substitution patterns.
Figure 2. General experimental workflow for NMR spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for confirming the presence of key functional groups. All three isomers will exhibit characteristic absorptions for the carboxylic acid and ethynyl moieties.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | Stretching | 2500-3300 | Very broad |
| C≡C-H | Stretching | ~3300 | Sharp, medium intensity |
| C=O (Carboxylic Acid) | Stretching | 1680-1710 | Strong, sharp |
| C≡C | Stretching | 2100-2140 | Weak to medium, sharp |
| C-O (Carboxylic Acid) | Stretching | 1210-1320 | Strong |
| O-H (Carboxylic Acid) | Bending | 1395-1440 | Medium |
While the major absorption bands will be present in all three isomers, subtle shifts in the C=O and aromatic C-H bending frequencies may be observed due to the different substitution patterns. For instance, the position of the C=O stretch can be influenced by intramolecular hydrogen bonding, which is possible in the 2-isomer.
Figure 3. General experimental workflow for ATR-FTIR spectroscopy.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended conjugation provided by the ethynyl group and the benzene ring results in characteristic absorption bands.
| Isomer | λmax (nm) |
| This compound | ~230, ~275 |
| 3-Ethynylbenzoic Acid | ~228, ~270 |
| 4-Ethynylbenzoic Acid | ~235, ~280 |
Note: These are predicted values based on the UV-Vis spectrum of benzoic acid and related compounds. The exact λmax values will depend on the solvent. Benzoic acid itself typically shows absorption maxima around 230 nm and 274 nm.[4]
The position of the ethynyl group is expected to cause slight shifts in the absorption maxima (λmax). The para isomer, with its extended linear conjugation, is likely to have the most red-shifted (longer wavelength) λmax. The ortho isomer may exhibit altered spectral features due to potential steric interactions between the adjacent substituents, which could affect the planarity of the molecule.
Figure 4. General experimental workflow for UV-Vis spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For all three isomers, the molecular ion peak (M⁺) is expected at an m/z of 146, corresponding to the molecular formula C₉H₆O₂.[5][6]
The fragmentation patterns, however, may show some differences that can aid in distinguishing the isomers. Common fragmentation pathways for benzoic acids include the loss of •OH (M-17), •COOH (M-45), and the formation of the benzoyl cation (m/z 105).
For the ethynylbenzoic acids, fragmentation of the ethynyl group will also occur. The ortho isomer may exhibit a unique fragmentation pattern due to the "ortho effect," where the proximity of the two functional groups can lead to characteristic rearrangements and fragment ions.[4] For example, an intramolecular cyclization followed by fragmentation could be a possibility.
| Isomer | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| This compound | 146 | 129, 101, 75 (Predicted) |
| 3-Ethynylbenzoic Acid | 146 | 129, 101, 75 (Predicted) |
| 4-Ethynylbenzoic Acid | 146 | 129, 101 |
Note: Key fragment ions for 2- and 3-ethynylbenzoic acid are predicted based on typical fragmentation patterns. Experimental data for 4-ethynylbenzoic acid shows prominent fragments at m/z 129 and 101.[6]
Conclusion: A Multi-faceted Approach to Isomer Differentiation
The spectroscopic comparison of 2-, 3-, and 4-ethynylbenzoic acid reveals that while they share common spectral features due to their constituent functional groups, each isomer possesses a unique spectroscopic fingerprint.
-
¹H NMR is the most definitive technique for distinguishing the isomers based on the distinct patterns in the aromatic region.
-
¹³C NMR provides complementary information, particularly regarding the chemical shifts of the aromatic and ethynyl carbons.
-
IR spectroscopy is useful for confirming the presence of the key functional groups but offers limited power for isomeric differentiation.
-
UV-Vis spectroscopy can provide supporting evidence, with the λmax values being sensitive to the extent of conjugation, which varies with the substitution pattern.
-
Mass spectrometry confirms the molecular weight, and subtle differences in fragmentation patterns, especially for the ortho isomer, may be used for identification.
A comprehensive and confident identification of a specific ethynylbenzoic acid isomer is best achieved through the combined application of these spectroscopic techniques. This guide provides the foundational data and experimental considerations to aid researchers in this analytical endeavor.
References
-
MySkinRecipes. 2-Ethynyl-Benzoic Acid. [Link]. Accessed January 26, 2026.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12688470, this compound. [Link]. Accessed January 26, 2026.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 15897047, 3-Ethynylbenzoic acid. [Link]. Accessed January 26, 2026.
-
Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). [Link]. Accessed January 26, 2026.
-
PubMed. FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid. [Link]. Accessed January 26, 2026.
-
The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]. Accessed January 26, 2026.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 589706, 4-Ethynylbenzoic acid. [Link]. Accessed January 26, 2026.
-
The Royal Society of Chemistry. Supplementary Information. [Link]. Accessed January 26, 2026.
- Karimova, N. V., et al. Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts: Insights from the Integration of Experimental Data and Theoretical Cluster Models. Physical Chemistry Chemical Physics, 2020.
-
ResearchGate. Experimental UV spectra of benzoic acid derivatives. [Link]. Accessed January 26, 2026.
-
Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link]. Accessed January 26, 2026.
-
ResearchGate. FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. [Link]. Accessed January 26, 2026.
-
ResearchGate. FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA). [Link]. Accessed January 26, 2026.
-
MassBank. Benzoic acids and derivatives. [Link]. Accessed January 26, 2026.
-
SIELC Technologies. UV-Vis Spectrum of Benzoic Acid. [Link]. Accessed January 26, 2026.
-
ResearchGate. Ultraviolet absorption spectra: Some substituted benzoic acids. [Link]. Accessed January 26, 2026.
-
MIT OpenCourseWare. APPENDIX 2. [Link]. Accessed January 26, 2026.
-
Magritek. Basic Concepts of NMR: Identification of the Isomers of C4H8O2. [Link]. Accessed January 26, 2026.
-
Doc Brown's Chemistry. mass spectrum of benzoic acid. [Link]. Accessed January 26, 2026.
Sources
- 1. 2-Ethynyl-Benzoic Acid [myskinrecipes.com]
- 2. 4-Ethynylbenzoic acid 10602-00-3 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. This compound | C9H6O2 | CID 12688470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Ethynylbenzoic acid | C9H6O2 | CID 589706 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Unseen: A Guide to Personal Protective Equipment for 2-Ethynylbenzoic Acid
For the researcher, scientist, and drug development professional, the novel molecule is both a frontier and a potential hazard. 2-Ethynylbenzoic acid, a compound of interest in various synthetic pathways, requires a nuanced approach to laboratory safety. Its bifunctional nature, possessing both a carboxylic acid and a terminal alkyne, presents a unique combination of potential risks. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the protective measures required. Our goal is to empower you with the knowledge to work safely and effectively, making this your preferred resource for chemical handling best practices.
Deconstructing the Hazard: A Bifunctional Risk Profile
Understanding the "why" behind safety protocols is paramount. The necessity for specific Personal Protective Equipment (PPE) for this compound stems from the distinct chemical properties of its two functional groups: the benzoic acid moiety and the ethynyl group.
-
The Benzoic Acid Aspect: Carboxylic acids, while generally considered weak acids, can be corrosive and irritating to the skin, eyes, and respiratory tract.[1] Direct contact with this compound powder or solutions can lead to redness, itching, and inflammation.[2] Inhalation of dust can irritate the nose, throat, and lungs.[3]
-
The Ethynyl Group Contribution: Terminal alkynes, like the one present in this compound, introduce a different set of hazards. Acetylenic compounds can be flammable and may form explosive mixtures with air.[2] Of particular concern is their potential to form explosive metal acetylides, especially with certain metals like copper, silver, and mercury. Therefore, it is crucial to avoid contact with these metals and their salts. The ethynyl group also contributes to the overall reactivity of the molecule.[4][5]
Due to the absence of a specific Safety Data Sheet (SDS) for this compound at the time of this writing, a conservative approach, informed by the known hazards of its constituent functional groups and related benzoic acid derivatives, is essential.
The Last Line of Defense: A Multi-faceted PPE Strategy
Personal Protective Equipment is the final barrier between you and a potential chemical exposure.[6][7] A comprehensive PPE strategy for handling this compound is not a matter of preference but a requirement for safe laboratory practice, as mandated by standards such as the Occupational Safety and Health Administration (OSHA) 29 CFR 1910 Subpart I.[6]
Core PPE Requirements:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against dust particles, splashes, and vapors. Standard safety glasses are insufficient as they do not provide a seal around the eyes.[7] |
| Hand Protection | Nitrile gloves | Offers good resistance to a range of chemicals, including acids and solvents.[6] Always inspect gloves for tears or punctures before use. |
| Body Protection | Flame-resistant lab coat with long sleeves | Provides a barrier against spills and splashes. Flame-resistant material is crucial due to the flammability risk associated with the ethynyl group. |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects. |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles. |
Operational Blueprint: From Benchtop to Disposal
A proactive approach to safety involves integrating best practices into every step of your workflow.
Pre-Handling Checklist:
-
Information is Key: Always attempt to locate the most current Safety Data Sheet (SDS) for this compound from your chemical supplier.
-
Engineering Controls: Ensure a certified chemical fume hood is available and functioning correctly. All handling of the solid compound should be performed within the fume hood to minimize inhalation exposure.
-
Emergency Preparedness: Locate the nearest safety shower, eyewash station, and fire extinguisher. Ensure you are trained in their use.
-
PPE Inspection: Before entering the lab, inspect all PPE for damage or contamination.
Step-by-Step Handling Protocol:
-
Donning PPE: Put on your lab coat, followed by chemical splash goggles. Don nitrile gloves, ensuring they overlap the cuffs of your lab coat. If working outside a fume hood, don your respirator.
-
Weighing and Transfer:
-
Conduct all weighing and transfer of solid this compound within a chemical fume hood.
-
Use a spatula or other appropriate tool to handle the powder. Avoid creating dust.
-
If transferring to a reaction vessel, do so slowly and carefully.
-
-
In Solution:
-
When dissolving this compound, add the solid to the solvent slowly to avoid splashing.
-
Be aware of any potential exothermic reactions.
-
-
Post-Handling:
-
Thoroughly clean all equipment that has come into contact with the chemical.
-
Remove gloves using the proper technique to avoid contaminating your skin.
-
Wash your hands thoroughly with soap and water after removing your gloves.
-
Waste Disposal Plan:
Improper disposal of chemical waste can have serious consequences for both human health and the environment.
-
Segregation: All solid waste contaminated with this compound (e.g., weigh boats, contaminated paper towels) should be placed in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a separate, labeled hazardous waste container. Do not pour any amount down the drain.[2]
-
Consult Local Regulations: Always follow your institution's and local regulations for hazardous waste disposal.
Visualizing the Workflow: PPE Selection Logic
To further clarify the decision-making process for PPE selection, the following diagram illustrates the logical flow based on the handling scenario.
Caption: PPE Selection Workflow for this compound
By internalizing these protocols and the scientific reasoning behind them, you contribute to a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.
References
- Vertex AI Search. (2023, November 15).
- Sigma-Aldrich. (2025, April 24).
-
Michigan State University Department of Chemistry. Alkyne Reactivity. Retrieved from [Link]
- New Jersey Department of Health. (2009, May). Benzoic Acid - Hazardous Substance Fact Sheet.
- AK Scientific, Inc. Safety Data Sheet - 4-Ethyl-3-ethynylbenzoic acid.
- Quora. (2022, November 14). What are personal protective equipment requirements for handling hazardous chemicals during production?
- Redox. (2022, November 14).
- Carl ROTH. (2015, August 28).
- Fisher Scientific.
- TCI EUROPE N.V. (2025, January 16).
- Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
- Fisher Scientific.
-
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]
- National Institutes of Health. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
-
Dartmouth College Environmental Health and Safety. Personal Protective Equipment for Laboratories. Retrieved from [Link]
- MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety.
- Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies.
- Flinn Scientific. (2024, November 4).
- Cayman Chemical. (2022, January 12).
-
Occupational Safety and Health Administration. Laboratory Safety Guidance. Retrieved from [Link]
-
European Chemicals Agency. Guidance on Information Requirements and Chemical Safety Assessment. Retrieved from [Link]
-
National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
-
University of Calgary. Ch 9 : Alkylation of Terminal Alkynes. Retrieved from [Link]
-
BOC. Acetylene safety. Retrieved from [Link]
Sources
- 1. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]
- 2. LCSS: ACETYLENE [web.stanford.edu]
- 3. researchgate.net [researchgate.net]
- 4. Alkyne Reactivity [www2.chemistry.msu.edu]
- 5. mdpi.com [mdpi.com]
- 6. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
